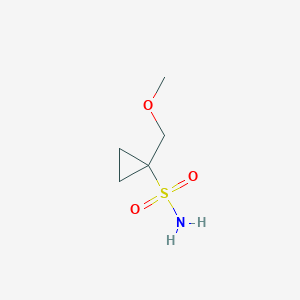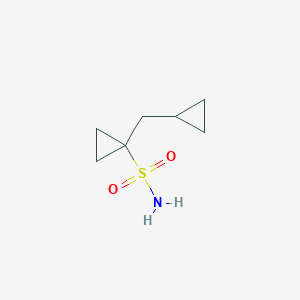
3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of a bromine atom on the thienyl group and a carboxylic acid function suggests that this compound could be of interest in the synthesis of various heterocyclic compounds and might exhibit a range of chemical reactivities due to these functional groups .
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in several studies. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor to other isoxazole-fused heterocycles, has been described . Additionally, the synthesis of 3-bromoisoxazole intermediates has been reported as a key step in the preparation of certain amino acid derivatives . These methods could potentially be adapted for the synthesis of "3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid" by incorporating the appropriate bromothienyl substituent at the relevant position on the isoxazole ring.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, has been investigated through infra-red and ultra-violet spectra . The electronic structure and spectral features of related compounds, such as 4-methylthiadiazole-5-carboxylic acid, have been examined using density functional theory (DFT) . These studies provide insights into the electronic properties and potential tautomeric forms of isoxazole derivatives, which would be relevant for understanding the molecular structure of "3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid."
Chemical Reactions Analysis
Isoxazole derivatives are known to participate in various chemical reactions due to their reactive functional groups. The carboxylic acid moiety, in particular, can undergo reactions typical of carboxylic acids, such as esterification and amidation . The bromine atom on the thienyl group could also be involved in nucleophilic substitution reactions, potentially leading to the formation of new carbon-carbon or carbon-heteroatom bonds . The reactivity of the isoxazole ring itself may include cycloaddition reactions, as seen in the synthesis of highly functionalized isoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by the substituents attached to the ring. The basicity of isoxazole and its derivatives has been recorded, and it has been noted that isoxazol-5-ones are acids of comparable strength to carboxylic acids . The presence of a bromine atom and a carboxylic acid group in "3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid" would affect its solubility, acidity, and potential for forming hydrogen bonds, which could be explored through experimental measurements and theoretical calculations similar to those performed on related compounds .
Scientific Research Applications
Synthesis Techniques and Derivatives
- A study by Martins et al. (2002) demonstrates the one-pot synthesis of 3-methylisoxazole derivatives from 3-methyl isoxazole-5-carboxylic acid, a process relevant to the synthesis of related compounds like 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid (Martins et al., 2002).
Chemical Properties and Reactivity
- Hanson and Mohamed (1997) provide insight into the synthesis of excitatory amino acids using intermediates like 3-bromo-5-methylisoxazole-4-carboxylate, demonstrating the chemical reactivity and potential applications of similar compounds (Hanson & Mohamed, 1997).
Pharmacological Applications
- Research by Krogsgaard‐Larsen et al. (1991) explores the use of isoxazole amino acids as excitatory amino acid (EAA) receptor antagonists, highlighting the potential pharmacological applications of structurally related isoxazoles (Krogsgaard‐Larsen et al., 1991).
Biochemical Studies and Analyses
- Boulton and Katritzky (1961) discuss the tautomerism of heteroaromatic compounds, including isoxazoles, which can aid in understanding the biochemical behavior of compounds like 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid (Boulton & Katritzky, 1961).
Chemical Synthesis and Modification
- Zhigulev et al. (1974) investigate the thermal isomerization and mass spectral rearrangement processes in isoxazole-4-carboxylic acids, which can provide insights into the chemical behavior and synthesis possibilities of similar compounds (Zhigulev et al., 1974).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3S/c1-4-7(9(12)13)8(11-14-4)5-2-3-6(10)15-5/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEORLGNVFZBAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(S2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

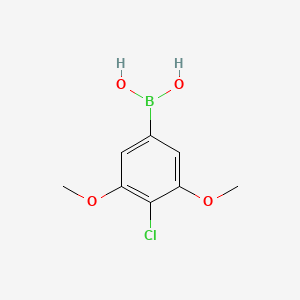
![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)
![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)
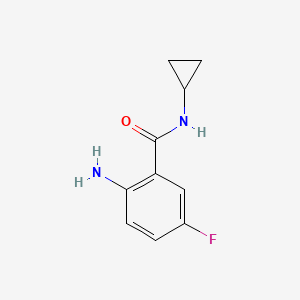
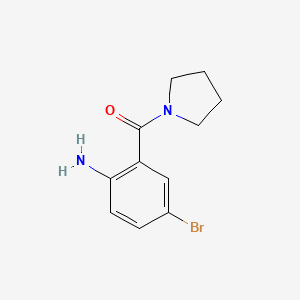
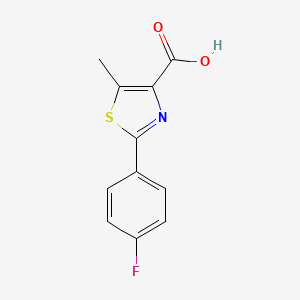
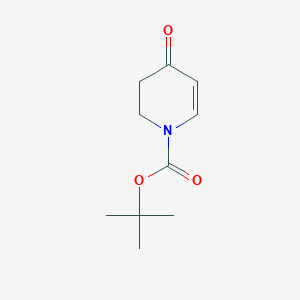
![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)

